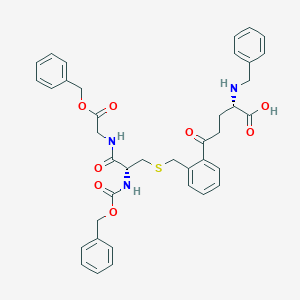
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester involves multiple steps, starting with the protection of amino and carboxyl groups to prevent unwanted reactions. The process typically includes:
Protection of the amino group: Using a benzyloxycarbonyl (Cbz) group.
Protection of the carboxyl group: Using benzyl esters.
Formation of peptide bonds: Through coupling reactions between the protected amino acids.
Deprotection: Removal of the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process ensures high purity and consistency, which is crucial for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of sulfhydryl groups to disulfides.
Reduction: Reduction of disulfides back to sulfhydryl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction will yield free thiol groups.
Scientific Research Applications
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester is widely used in various scientific research fields:
Chemistry: As a reference compound for chemical identification and quantitative analysis.
Biology: In metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: For imaging, diagnosis, and newborn screening.
Industry: As a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, such as forming peptide bonds and interacting with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Gamma-L-glutamyl-L-cysteine: A dipeptide found in animals, plants, fungi, and some bacteria.
L-cysteinyl-glycine: Another related compound with similar structural properties.
Uniqueness
N-Cbz-O-benzyl-gamma-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester stands out due to its complex structure and high purity, making it suitable for advanced research applications. Its unique protective groups and stable isotope labeling enhance its versatility in various scientific fields.
Properties
Molecular Formula |
C39H41N3O8S |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-5-oxo-5-[2-[[(2R)-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)propyl]sulfanylmethyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C39H41N3O8S/c43-35(21-20-33(38(46)47)40-22-28-12-4-1-5-13-28)32-19-11-10-18-31(32)26-51-27-34(42-39(48)50-25-30-16-8-3-9-17-30)37(45)41-23-36(44)49-24-29-14-6-2-7-15-29/h1-19,33-34,40H,20-27H2,(H,41,45)(H,42,48)(H,46,47)/t33-,34-/m0/s1 |
InChI Key |
MUJGMEZMOVHHCX-HEVIKAOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CCC(=O)C2=CC=CC=C2CSC[C@@H](C(=O)NCC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(=O)C2=CC=CC=C2CSCC(C(=O)NCC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















